molecular formula C8H10FNO3S B13590778 Sulfamic acid, 2-(4-fluorophenyl)ethyl ester CAS No. 497964-19-9

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester

Katalognummer: B13590778
CAS-Nummer: 497964-19-9
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: HOPGJORGUFTJCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester is a chemical compound that combines the properties of sulfamic acid and a fluorinated aromatic ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid, 2-(4-fluorophenyl)ethyl ester typically involves the esterification of sulfamic acid with 2-(4-fluorophenyl)ethanol. This reaction can be catalyzed by various acid catalysts, such as sulfuryl fluoride, which mediates the dehydrative coupling of carboxylic acids with alcohols at room temperature . The reaction conditions generally include mild temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group yields carboxylic acids, while reduction produces alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups.

Wissenschaftliche Forschungsanwendungen

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism by which sulfamic acid, 2-(4-fluorophenyl)ethyl ester exerts its effects involves its interaction with molecular targets through its ester and aromatic groups. The ester group can participate in hydrolysis reactions, releasing the active sulfamic acid moiety. The fluorinated aromatic ring can enhance binding affinity to specific proteins or enzymes, influencing biological pathways and reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and materials science.

Eigenschaften

CAS-Nummer

497964-19-9

Molekularformel

C8H10FNO3S

Molekulargewicht

219.24 g/mol

IUPAC-Name

2-(4-fluorophenyl)ethyl sulfamate

InChI

InChI=1S/C8H10FNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)

InChI-Schlüssel

HOPGJORGUFTJCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCOS(=O)(=O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.